molecular formula C15H12BrNO2S B1405551 ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 1227955-06-7

ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B1405551
CAS No.: 1227955-06-7
M. Wt: 350.2 g/mol
InChI Key: VGCQHUXEXQUEME-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 1-benzothiophene-2-carboxylate, followed by the introduction of the pyrrole moiety through a palladium-catalyzed cross-coupling reaction. The final step involves esterification to obtain the ethyl ester derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium acetate and triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce more complex polycyclic compounds.

Scientific Research Applications

Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrole and benzothiophene moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-3-(1H-indol-1-yl)-1-benzothiophene-2-carboxylate: Similar structure but with an indole moiety instead of pyrrole.

    Ethyl 6-chloro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate: Similar structure but with a benzofuran moiety instead of benzothiophene.

Uniqueness

Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and pyrrole moieties, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the potential to interact with a wide range of biological targets.

Biological Activity

Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate (CAS Number: 1227955-06-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₅H₁₂BrNO₂S
Molecular Weight: 350.24 g/mol
Structure: The compound features a benzothiophene core substituted with a bromine atom and a pyrrole moiety, which may contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways can be inferred based on the behavior of similar compounds:

  • Inhibition of Enzymatic Activity: Some benzothiophene derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This inhibition could be a significant mechanism behind the anticancer properties observed .
  • Cell Cycle Arrest: Compounds within this class may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through interaction with cellular signaling pathways that control cell division.

Study 1: Anticancer Activity

In a study assessing the efficacy of related compounds, it was found that certain benzothiophene derivatives significantly inhibited the growth of various cancer cell lines. The bromo-substituted derivatives were particularly potent in reducing tumor growth in vivo when administered to mice bearing xenografts of human cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Properties

A comparative analysis of several benzothiophene derivatives revealed that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not yet available, the trends suggest that similar compounds could offer valuable therapeutic options against infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Methyl 3-Amino-4-Methoxy-1-Benzothiophene-2-CarboxylateAntimicrobial15
3-Bromophenyl Coumarin DerivativeInhibition of Cell Invasion10

Properties

IUPAC Name

ethyl 6-bromo-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-6-5-10(16)9-12(11)20-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCQHUXEXQUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176291
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-06-7
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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